molecular formula C12H15N B13201855 1',3'-Dihydrospiro[cyclopentane-1,2'-indole]

1',3'-Dihydrospiro[cyclopentane-1,2'-indole]

Cat. No.: B13201855
M. Wt: 173.25 g/mol
InChI Key: QQKKXRBRNWEFGL-UHFFFAOYSA-N
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Description

1',3'-Dihydrospiro[cyclopentane-1,2'-indole] is a spirocyclic compound that features a cyclopentane ring fused to an indole moiety via a spiro junction. This unique three-dimensional architecture makes it a valuable building block in medicinal chemistry and drug discovery, particularly for creating novel molecules that explore underutilized chemical space. Research Applications and Value Spirocyclic scaffolds like this one are of significant interest in scientific research due to their structural rigidity and potential for diverse biological activity. The related ketone analog, 1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one (CAS 4669-18-5), is a known chemical entity used in the development of new synthetic methodologies . These compounds serve as key intermediates in the diastereoselective synthesis of more complex polycyclic and spiroheterocyclic systems . The spiro[cyclopentane-1,2'-indole] core structure can be functionalized at various positions, allowing researchers to fine-tune properties for specific applications, such as probing biological pathways or developing new materials . Intended Use and Handling This product is intended for research and development purposes in a laboratory setting only. It is not meant for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for research reference. Researchers should handle all chemicals with appropriate safety precautions and refer to the corresponding Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

spiro[1,3-dihydroindole-2,1'-cyclopentane]

InChI

InChI=1S/C12H15N/c1-2-6-11-10(5-1)9-12(13-11)7-3-4-8-12/h1-2,5-6,13H,3-4,7-9H2

InChI Key

QQKKXRBRNWEFGL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Three-Component Reaction via Phosphine Catalysis

Reagents :

  • Triphenylphosphine
  • Dialkyl hex-2-en-4-ynedioate
  • Arylidene-1,3-indanedione

Conditions :

  • Solvent: Dry dimethoxyethane (DME)
  • Temperature: Room temperature (25°C)
  • Reaction time: 12–24 hours

Procedure :
The reaction proceeds through a phosphine-catalyzed cyclization mechanism. Triphenylphosphine initiates nucleophilic attack on dialkyl hex-2-en-4-ynedioate, generating a reactive zwitterionic intermediate. This intermediate undergoes sequential addition to arylidene-1,3-indanedione, followed by intramolecular cyclization to form the spirocyclic product.

Outcomes :

  • Yield : 75–92%
  • Diastereoselectivity : >95% trans-isomer preference (confirmed by $$^1$$H NMR and X-ray crystallography)
  • Functional group tolerance : Electron-withdrawing (EWG) and electron-donating groups (EDG) on the arylidene component are well-tolerated.

Table 1: Representative Examples of Three-Component Synthesis

Entry R Group (Arylidene) Yield (%) Diastereomeric Ratio (trans:cis)
1 4-NO$$2$$C$$6$$H$$_4$$ 92 98:2
2 4-MeOC$$6$$H$$4$$ 85 96:4
3 2-Furyl 78 94:6

Multicomponent Tandem Alkylation-Condensation Cascade

Reagents :

  • 1,2,3-Trimethylindole
  • Alkyl bromides (e.g., methyl bromoacetate)
  • Salicylaldehydes

Conditions :

  • Solvent: Ethanol/water (1:1)
  • Temperature: 70°C
  • Catalyst: p-Toluenesulfonic acid (PTSA)

Procedure :
This method involves Fischer indolization followed by tandem alkylation-condensation. The indole core is generated in situ from hydrazine and ketone precursors, then alkylated to form an indolium ion. Subsequent condensation with salicylaldehyde yields spiropyran derivatives, which are precursors to the target spirocyclic structure.

Outcomes :

  • Yield : 40–81% (dependent on substituents)
  • Steric control : Bulky substituents at C-3 of the indole enhance facial selectivity during cyclization.

Table 2: Key Variations in Tandem Cascade Synthesis

Entry Alkyl Bromide Salicylaldehyde Substituent Yield (%)
1 Methyl bromoacetate 5-Nitro 68
2 Ethyl 2-bromopropanoate 4-Dimethylamino 72
3 Benzyl bromide 3,5-Di-tert-butyl 58

Microwave-Assisted Dearomative Cycloaddition

Reagents :

  • 1,2,3-Trimethylindole
  • N-Tosylaziridines

Conditions :

  • Solvent-free
  • Microwave irradiation: 150°C, 30 minutes

Procedure :
The reaction involves a [3+2] cycloaddition between indole and aziridine, facilitated by microwave heating. The process avoids traditional solvents and catalysts, aligning with green chemistry principles.

Outcomes :

  • Yield : 65–78%
  • Scope : Limited to aziridines with aryl or ester groups due to electronic stabilization requirements.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Synthetic Routes

Method Advantages Limitations
Three-component reaction High yield and diastereoselectivity Requires stoichiometric phosphine
Tandem cascade Broad substrate scope Moderate yields for bulky substrates
Microwave-assisted Solvent-free, rapid reaction times Narrow aziridine applicability

Chemical Reactions Analysis

Types of Reactions: 1’,3’-Dihydrospiro[cyclopentane-1,2’-indole] undergoes various chemical reactions, including:

    Cycloaddition Reactions: These reactions are crucial for forming spirocyclic structures.

    Substitution Reactions: The indole moiety can undergo electrophilic substitution reactions, which are common in aromatic compounds.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

The applications of 1',3'-dihydrospiro[cyclopentane-1,2'-indole] and its derivatives span across chemistry, biology, medicine, and industry, owing to their unique structural and biochemical properties. This class of compounds is explored for antimicrobial, antiviral, and anticancer properties, making them potential lead compounds in drug discovery and development.

Scientific Research Applications

Chemistry

  • Building Blocks : 5’-Bromospiro[cyclopentane-1,3’-indoline], a derivative of dihydrospiro[cyclopentane-1,2’-indole], serves as a building block in synthesizing complex organic molecules and spirocyclic compounds.
  • Synthesis Protocol : An efficient synthetic protocol has been developed for constructing functionalized 1′,3′-dihydro spiro[cyclopentane-1,2′-inden]-2-enes, utilizing a three-component reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and 2-arylidene-1,3-indanedione . The advantages include readily available reagents, mild conditions, simple manipulation, satisfactory yields, and high diastereoselectivity .

Biology

  • Biological Activities : 5’-Bromospiro[cyclopentane-1,3’-indoline] is investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Enzyme Interactions : This compound interacts with enzymes like phosphoinositide 3-kinase delta (PI3Kδ), influencing cell growth and survival pathways.
  • Cellular Effects : Studies indicate that it influences cellular processes such as apoptosis and proliferation by inhibiting specific enzymes involved in these pathways. The inhibition of PI3Kδ can lead to reduced tumor cell viability and growth.

Medicine

  • Drug Discovery : 5’-Bromospiro[cyclopentane-1,3’-indoline] is explored as a lead compound in drug discovery and development for various therapeutic targets.
  • Antimicrobial and Antiviral Properties : Research indicates that 5'-Bromospiro[cyclopentane-1,3'-indoline] exhibits significant antimicrobial and antiviral activities and can inhibit various pathogens.

Industry

  • Novel Materials : Dihydrospiro[cyclopentane-1,2’-indole] derivatives are utilized in developing novel materials and as precursors in the synthesis of specialty chemicals.

Pharmacokinetics of 5'-Bromospiro[cyclopentane-1,3'-indoline]

  • Absorption : Predicted to have high gastrointestinal absorption.
  • Distribution : Expected to cross the blood-brain barrier, indicating possible central nervous system effects.
  • Metabolism : May act as a substrate for P-glycoprotein, influencing its distribution and elimination.
  • Excretion : The exact route of excretion remains unknown.

Case Studies

  • Antiviral Activity : In vitro assays demonstrated that 5’-Bromospiro[cyclopentane-1,3’-indoline] effectively inhibited viral replication in specific cell lines, showcasing its potential as an antiviral agent.
  • Antimicrobial Efficacy : The compound displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, indicating its utility in treating bacterial infections.
  • Anticancer Potential : Similar compounds have shown promising results against pancreatic (PSN-1) and breast (MDA-MB231) cancer cell lines, suggesting that 5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole] may have anticancer properties.

Mechanism of Action

The mechanism of action of 1’,3’-Dihydrospiro[cyclopentane-1,2’-indole] involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Spiro-(Cyclopentane-1,2'-Pseudo-Indoxyl) Dihydro Derivative

  • Structure : Analogous to 1',3'-dihydrospiro[cyclopentane-1,2'-indole], this compound features a cyclopentane spiro-fused to a pseudo-indoxyl system.
  • Reactivity : Under trace acidic conditions, it rearranges to tetrahydrocarbazole, a fused bicyclic system. Kinetic studies show its rearrangement is slower than solvent exchange processes for secondary alcohols or indole amines, suggesting higher stability under mild acidic conditions .

1,2-Dihydrospiro[indole-3,3'-pyrrolidine]-2-one Hydrochloride

  • Structure : Contains a pyrrolidine ring instead of cyclopentane, with a ketone group at the spiro junction.
  • Synthesis : Prepared via multi-step routes involving cyclization and salt formation (HCl), yielding a molecular formula of C11H12N2O·HCl (Mol. weight: 225.72 g/mol) .
  • Key Difference : The presence of a hydrochloride salt improves aqueous solubility, whereas the target compound’s neutral cyclopentane may favor lipid membrane permeability.

Tetrahydrocarbazole

  • Structure : A fused bicyclic system lacking a spiro junction.
  • Reactivity : Forms readily from spiro analogs under acidic conditions, as seen in . This highlights the thermodynamic preference for fused systems over spiro structures in certain environments .

Pharmacological and Physicochemical Properties

Anti-Tumor Dispiro Compounds

  • Example : Dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones.
  • Activity : Demonstrates regioselective anti-tumor properties, attributed to the spiro system’s ability to intercalate DNA or inhibit kinases .

QSAR Analysis of Cyclopentane Derivatives

  • Key Findings :
    • Saturated cyclopentane rings (as in the target compound) reduce conjugation, whereas unsaturated analogs (e.g., cyclopent-[1,2]-ene) enhance π-system delocalization, affecting electronic properties and binding affinity .
    • Substituents at the R1 position (e.g., -CH3, -CH2CH3) modulate steric bulk and logP values, influencing bioavailability. For instance, methyl groups improve metabolic stability but may reduce solubility .

Stability and Reactivity

  • Acid Sensitivity : The target compound’s spiro structure is less prone to acid-catalyzed rearrangement than spiro-(cyclopentane-1,2'-pseudo-indoxyl), which rapidly converts to tetrahydrocarbazole .
  • Thermodynamic Stability : Spiro systems generally exhibit higher strain energy than fused systems (e.g., tetrahydrocarbazole), making them more reactive in ring-opening reactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Feature Bioactivity
1',3'-Dihydrospiro[cyclopentane-1,2'-indole] C10H16N2O 180.25 Neutral cyclopentane spiro Not reported
Spiro-(cyclopentane-1,2'-pseudo-indoxyl) dihydro derivative C13H15NO 201.27 Pseudo-indoxyl oxygen Precursor to tetrahydrocarbazole
1,2-Dihydrospiro[indole-3,3'-pyrrolidine]-2-one hydrochloride C11H12N2O·HCl 225.72 Hydrochloride salt Not reported
Tetrahydrocarbazole C12H13N 171.24 Fused bicyclic system Neuroprotective agent

Biological Activity

1',3'-Dihydrospiro[cyclopentane-1,2'-indole] is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a spirocyclic structure where a cyclopentane ring is fused to an indole moiety. This unique configuration contributes to its rigidity and three-dimensionality, which are critical for its biological interactions.

Mechanisms of Biological Activity

1',3'-Dihydrospiro[cyclopentane-1,2'-indole] exhibits various biological activities, primarily through its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation, suggesting potential anticancer properties.
  • Receptor Modulation : It may interact with receptors to modulate signaling pathways, impacting cellular responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1',3'-Dihydrospiro[cyclopentane-1,2'-indole]. For instance, in vitro assays demonstrated significant cytotoxicity against various cancer cell lines.

Cell LineIC50 (µM)Reference
HePG-221.19
MCF-730.91
PC349.32

These values indicate that the compound effectively inhibits cell growth, making it a candidate for further drug development.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that it displays activity against various bacterial strains, although specific IC50 values were not detailed in the available literature.

Comparative Analysis with Similar Compounds

When compared to other spirocyclic compounds such as 1',2'-Dihydrospiro[cyclopentane-1,3'-indole], 1',3'-Dihydrospiro[cyclopentane-1,2'-indole] shows distinct differences in biological activity due to its unique structural features. The spirocyclic nature enhances binding affinity to biological targets, potentially improving pharmacokinetic properties.

CompoundAnticancer Activity (IC50)Structural Feature
1',3'-Dihydrospiro[cyclopentane-1,2'-indole]21.19 µM (HePG-2)Spirocyclic with indole moiety
1',2'-Dihydrospiro[cyclopentane-1,3'-indole]Not specifiedDifferent spirocyclic arrangement

Case Studies

Several case studies have focused on the synthesis and biological evaluation of derivatives of 1',3'-Dihydrospiro[cyclopentane-1,2'-indole]. For instance:

  • Study on Derivatives : A study synthesized various derivatives and evaluated their anticancer activity. Some derivatives exhibited enhanced potency compared to the parent compound.

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